3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one
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Overview
Description
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 8-methoxy-2H-chromen-2-one under specific reaction conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux conditions to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting key enzymes and signaling pathways involved in disease processes. The chromenone moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death in certain biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzoimidazol-2-yl)-benzoic acid
- 2-(1H-Imidazol-2-yl)benzoic acid
- 3-(2H-Tetrazol-5-yl)-benzoic acid
- 4-(1H-Pyrazol-5-yl)benzoic acid
Uniqueness
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-8-4-5-10-9-11(17(20)22-15(10)14)16-18-12-6-2-3-7-13(12)19-16/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIRVVVKQSNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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